molecular formula C15H12N6O2 B5944746 7-(2-hydroxyethyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-hydroxyethyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5944746
M. Wt: 308.29 g/mol
InChI Key: PRGHZILOEXISPT-UHFFFAOYSA-N
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Description

7-(2-hydroxyethyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a fused heterocyclic compound featuring a pyrido-triazolo-pyrimidinone core. Its structure includes a 2-hydroxyethyl substituent at position 7 and a pyridin-4-yl group at position 2. This compound belongs to a class of nitrogen-rich bicyclic systems known for their diverse pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

11-(2-hydroxyethyl)-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c22-8-7-20-6-3-12-11(14(20)23)9-17-15-18-13(19-21(12)15)10-1-4-16-5-2-10/h1-6,9,22H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGHZILOEXISPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-hydroxyethyl)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action and therapeutic potential.

Chemical Structure

The compound is characterized by a unique structure that includes multiple heterocycles, which can influence its interaction with biological targets. The molecular formula is C12H13N5OC_{12}H_{13}N_5O, and it has a molecular weight of 241.27 g/mol. The presence of the hydroxyl group and the pyridine moiety is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one show activity against various bacterial strains. The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit essential cellular processes.
  • Anticancer Activity : Some derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of specific kinases or other targets involved in cell proliferation and survival.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes such as histone demethylases (KDMs). Inhibition of KDMs can affect gene expression and has implications in cancer therapy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrido derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited significant inhibition zones in agar diffusion tests. For instance:

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus20
CP. aeruginosa12

These findings suggest that modifications to the core structure can enhance antimicrobial potency.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives led to a reduction in cell viability by inducing apoptosis. The IC50 values ranged from 10 to 30 µM depending on the derivative tested. For example:

CompoundCell LineIC50 (µM)
DHeLa15
EMCF-720

This highlights the potential of these compounds in cancer therapeutics.

Enzyme Inhibition Studies

Inhibitory assays against KDMs revealed that several derivatives showed promising selectivity and potency. For instance:

CompoundKDM TargetIC50 (µM)
FKDM45
GKDM58

These results underscore the significance of structural modifications in enhancing enzyme inhibition.

Comparison with Similar Compounds

Key Observations:

Hydroxyethyl vs. Furylmethyl (Position 7): The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the furylmethyl substituent in , which introduces aromatic rigidity and may reduce bioavailability.

Pyridin-4-yl vs. Pyridin-3-yl (Position 2): The pyridin-4-yl group’s nitrogen orientation may facilitate stronger hydrogen bonding or π-stacking in target proteins compared to pyridin-3-yl .

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